molecular formula C6H7N3O B13299513 Imidazole, 5-[2-(aminocarbonyl)vinyl]- CAS No. 135200-64-5

Imidazole, 5-[2-(aminocarbonyl)vinyl]-

Cat. No.: B13299513
CAS No.: 135200-64-5
M. Wt: 137.14 g/mol
InChI Key: CKJRUPKSMAKXNR-OWOJBTEDSA-N
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Description

Imidazole, 5-[2-(aminocarbonyl)vinyl]- is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135200-64-5

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

(E)-3-(1H-imidazol-5-yl)prop-2-enamide

InChI

InChI=1S/C6H7N3O/c7-6(10)2-1-5-3-8-4-9-5/h1-4H,(H2,7,10)(H,8,9)/b2-1+

InChI Key

CKJRUPKSMAKXNR-OWOJBTEDSA-N

Isomeric SMILES

C1=C(NC=N1)/C=C/C(=O)N

Canonical SMILES

C1=C(NC=N1)C=CC(=O)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Imidazole, 5-[2-(aminocarbonyl)vinyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Imidazole, 5-[2-(aminocarbonyl)vinyl]-, a molecule of significant interest in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, and potential synthesis methodologies. Furthermore, it explores the compound's biological significance, drawing from the well-established roles of its constituent imidazole and acrylamide moieties, as well as its direct precursor, urocanic acid. Detailed experimental protocols for synthesis, purification, and characterization are provided to support researchers and scientists in their exploration of this and related compounds. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: Unveiling a Molecule of Interest

Imidazole, 5-[2-(aminocarbonyl)vinyl]-, also known as (E)-3-(1H-imidazol-5-yl)acrylamide or urocanic acid amide, is a fascinating molecule that stands at the intersection of natural product chemistry and synthetic drug design. Its structure is composed of two key functional groups: the imidazole ring, a ubiquitous heterocycle in biological systems, and an acrylamide moiety, a versatile functional group in medicinal chemistry.[1][2] The direct precursor to this compound, urocanic acid, is a natural metabolite of histidine found in the skin, where it plays a role in UV protection and immune modulation.[3][4] This inherent biological connection, coupled with the potential for the acrylamide group to act as a covalent modifier, positions Imidazole, 5-[2-(aminocarbonyl)vinyl]- as a compound with significant therapeutic potential.

This guide will provide a detailed exploration of this molecule, from its fundamental chemical properties to its potential applications in drug discovery. By synthesizing technical data with practical, field-proven insights, we aim to equip researchers with the knowledge necessary to explore the full potential of this and related imidazole-acrylamide scaffolds.

Chemical Structure and Nomenclature

The foundational step in understanding any molecule is a thorough grasp of its structure and nomenclature.

Systematic Name: (2E)-3-(1H-imidazol-5-yl)prop-2-enamide

Common Names: Imidazole, 5-[2-(aminocarbonyl)vinyl]-, (E)-3-(1H-imidazol-5-yl)acrylamide, Urocanic amide

Molecular Formula: C₆H₇N₃O

Molecular Weight: 137.14 g/mol

Chemical Structure:

Caption: Chemical structure of Imidazole, 5-[2-(aminocarbonyl)vinyl]-.

Physicochemical Properties

Precise, experimentally determined physicochemical data for Imidazole, 5-[2-(aminocarbonyl)vinyl]- is not extensively documented in public literature. However, we can predict its properties based on its structural components and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Appearance White to off-white solidGeneral appearance of related imidazole and acrylamide compounds.[5]
Melting Point >200 °C (with decomposition)Urocanic acid has a high melting point (225 °C). The amide is expected to have a similarly high melting point.[3]
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF, methanol).The imidazole ring and amide group are polar and capable of hydrogen bonding, suggesting good solubility in polar solvents.[2]
pKa Imidazole ring: ~6-7 (for the protonated form); Amide N-H: ~17Based on the known pKa of the imidazole ring in histidine and other derivatives. The amide proton is generally not acidic.
LogP < 1The polar nature of the molecule suggests a low octanol-water partition coefficient.

Synthesis and Purification

The synthesis of Imidazole, 5-[2-(aminocarbonyl)vinyl]- can be approached through the amidation of its precursor, urocanic acid. Urocanic acid itself can be obtained from L-histidine.[6]

Synthesis of Urocanic Acid from L-Histidine (Precursor Synthesis)

A common method for the synthesis of trans-urocanic acid involves the enzymatic deamination of L-histidine using histidine ammonia-lyase (HAL).[3] Chemical methods are also available.

G Histidine L-Histidine Urocanic_Acid trans-Urocanic Acid Histidine->Urocanic_Acid Histidine Ammonia-Lyase (HAL) Ammonia Ammonia Histidine->Ammonia

Caption: Enzymatic synthesis of trans-urocanic acid from L-histidine.

Proposed Synthesis of Imidazole, 5-[2-(aminocarbonyl)vinyl]- from Urocanic Acid

The direct amidation of urocanic acid can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride.

Method 1: Amidation using a Coupling Agent

This method avoids the harsh conditions of forming an acid chloride and is generally preferred for substrates with sensitive functional groups.

G Urocanic_Acid Urocanic Acid Activated_Ester Activated Intermediate (e.g., NHS-ester) Urocanic_Acid->Activated_Ester EDC, HOBt or HATU, DIPEA, DMF Target_Molecule Imidazole, 5-[2-(aminocarbonyl)vinyl]- Activated_Ester->Target_Molecule Ammonia_Source Ammonia Source (e.g., NH4Cl, NH3 in Dioxane) Ammonia_Source->Target_Molecule

Caption: Proposed synthesis via an activated ester intermediate.

Experimental Protocol: Amidation of Urocanic Acid

  • Dissolution: Dissolve urocanic acid (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to form the activated ester.

  • Amination: To the solution of the activated ester, add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride (excess) with a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Synthesis via Acid Chloride

This is a more traditional and often higher-yielding method, but the harsh conditions may not be suitable for all substrates.

Experimental Protocol: Synthesis via Acid Chloride

  • Acid Chloride Formation: Suspend urocanic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0 °C. Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC or IR spectroscopy).[7]

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amination: Dissolve the crude urocanoyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool to 0 °C. Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., methanol, dioxane) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product as described in Method 1.

Purification and Characterization

Purification of the final product is crucial for obtaining accurate biological and physicochemical data.

Table 2: Purification and Characterization Techniques

TechniquePurposeExpected Observations/Data
Column Chromatography Primary purification method.Separation of the product from unreacted starting materials and byproducts.
Recrystallization Final purification to obtain a crystalline solid.Formation of pure crystals.
Thin Layer Chromatography (TLC) Monitoring reaction progress and assessing purity.A single spot for the pure product with a specific Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity.A single sharp peak for the pure compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.Expected chemical shifts and coupling constants for the imidazole and acrylamide protons and carbons.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for N-H, C=O (amide), C=C, and imidazole ring vibrations.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight (137.14).

Spectroscopic Properties (Predicted)

Table 3: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹)
¹H NMR ~12-13 ppm (imidazole N-H, broad singlet), ~7.5-8.0 ppm (imidazole C2-H, singlet), ~7.0-7.5 ppm (imidazole C4-H, singlet), ~6.5-7.0 ppm (vinyl H, doublet), ~6.0-6.5 ppm (vinyl H, doublet), ~6.5-7.5 ppm (amide N-H₂, broad singlet)
¹³C NMR ~165-170 ppm (amide C=O), ~135-140 ppm (imidazole C2), ~115-125 ppm (imidazole C4), ~125-135 ppm (imidazole C5), ~120-130 ppm (vinyl CH), ~110-120 ppm (vinyl CH)
IR (cm⁻¹) 3300-3500 (N-H stretch, imidazole and amide), ~3100 (C-H stretch, aromatic/vinyl), ~1660 (C=O stretch, amide I), ~1620 (C=C stretch, vinyl), ~1550 (N-H bend, amide II)

Biological Activity and Potential Applications

The biological profile of Imidazole, 5-[2-(aminocarbonyl)vinyl]- is predicted to be influenced by both the imidazole and acrylamide moieties.

The Imidazole Core: A Privileged Scaffold

The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[5] Its presence in a molecule can confer a range of properties:

  • Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[2]

  • Coordination with Metal Ions: The imidazole nitrogens can coordinate with metal ions in the active sites of metalloenzymes.

  • Aromatic Interactions: The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in proteins.

  • Pharmacological Activities: Imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[5]

The Acrylamide Moiety: A Covalent Warhead

The acrylamide functional group is an α,β-unsaturated carbonyl compound, making it a Michael acceptor. This allows it to form covalent bonds with nucleophilic residues, such as cysteine, in proteins. This property has been exploited in the design of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action.[11]

G Acrylamide Acrylamide Moiety Covalent_Adduct Covalent Adduct Acrylamide->Covalent_Adduct Michael Addition Cysteine Cysteine Residue (in target protein) Cysteine->Covalent_Adduct

Caption: Michael addition of a cysteine residue to the acrylamide moiety.

Connection to Urocanic Acid and Immunomodulation

As the amide derivative of urocanic acid, this compound is expected to have biological activities related to its parent molecule. Trans-urocanic acid is a natural component of the stratum corneum and is known to absorb UVB radiation.[3] Upon UV exposure, it isomerizes to cis-urocanic acid, which has been shown to be an immunosuppressive agent.[1][12] This suggests that Imidazole, 5-[2-(aminocarbonyl)vinyl]- and its derivatives could have applications in dermatology and immunology. A patent for urocanic acid derivatives suggests their use in treating immune-related diseases like psoriasis and eczema.[13]

Potential Therapeutic Applications

Given the properties of its constituent parts, Imidazole, 5-[2-(aminocarbonyl)vinyl]- and its derivatives could be investigated for a variety of therapeutic applications:

  • Enzyme Inhibition: The molecule could be designed as a covalent inhibitor for enzymes with a cysteine residue in their active site. This could be relevant in cancer therapy (e.g., inhibiting kinases) or for other diseases.

  • Immunomodulation: Building on the properties of urocanic acid, derivatives could be developed to modulate immune responses in skin disorders or autoimmune diseases.

  • Anticancer Agents: The imidazole core is present in many anticancer drugs, and the acrylamide moiety can be used to target specific proteins involved in cancer progression.[14]

  • Antimicrobial Agents: Imidazole derivatives have a long history as antifungal and antibacterial agents.[5][15]

Self-Validating Systems: Protocols for Biological Evaluation

To assess the therapeutic potential of Imidazole, 5-[2-(aminocarbonyl)vinyl]-, a series of in vitro and in vivo assays can be employed.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Enzyme Inhibition Assay

Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

  • Inhibition Assay: In a microplate, add the enzyme, the test compound at various concentrations, and the vehicle control. Pre-incubate for a specific time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration and determine the IC₅₀ value.

Conclusion and Future Directions

Imidazole, 5-[2-(aminocarbonyl)vinyl]- represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is accessible from the natural product precursor, urocanic acid, and its structure combines the biologically privileged imidazole ring with the reactive acrylamide moiety. While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation.

Future research should focus on the following areas:

  • Optimized Synthesis and Characterization: Development of a high-yielding and scalable synthesis protocol, followed by full experimental characterization of its physicochemical and spectroscopic properties.

  • Target Identification and Validation: Identification of specific biological targets for which this compound or its derivatives could act as potent and selective inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the relationship between chemical structure and biological activity.

  • In Vivo Efficacy and Safety Studies: Evaluation of the most promising compounds in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the full therapeutic potential of Imidazole, 5-[2-(aminocarbonyl)vinyl]- and the broader class of imidazole-acrylamide conjugates can be unlocked, potentially leading to the development of new and effective treatments for a range of human diseases.

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Methodological & Application

Application Note: Controlled Photo-Irradiation and Characterization of Urocanic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


 Photoisomerization for Urocanic Acid Amide (UAA)
Document ID:  AN-UAA-2023-04

Executive Summary

This guide details the protocols for the photo-irradiation of Urocanic Acid Amide (UAA) derivatives. UAA is a vital "smart" moiety used in drug delivery systems (e.g., pH-sensitive liposomes) and bio-material engineering. Its utility relies on a reversible trans (


) to cis (

) isomerization triggered by UVB light, which alters the pKa of the imidazole ring and the hydrodynamic volume of the molecule.

This document moves beyond basic synthesis, focusing on the photophysical conditions required to maximize the Quantum Yield (


) of the cis-isomer while minimizing photodegradation (oxidative products).

Theoretical Background & Mechanism

The Chromophore System

Urocanic acid amide contains an imidazole ring conjugated with an acrylic amide functionality. The ground state is predominantly the trans (


) isomer due to steric stability and intramolecular hydrogen bonding.

Upon absorption of a photon (typically


), the molecule enters the excited singlet state (

). Relaxation to the ground state (

) occurs via rotation around the ethylenic double bond, resulting in a photostationary state (PSS) containing both cis and trans isomers.
Critical Mechanism: The pKa Shift

The functional utility of UAA lies in the pKa shift.

  • 
    -UAA:  pKa 
    
    
    
    5.8 (Imidazole protonation).
  • 
    -UAA:  pKa 
    
    
    
    6.7–7.0.
  • Mechanism: The cis isomer stabilizes the protonated imidazole via an intramolecular hydrogen bond with the amide carbonyl. This shift allows UAA-functionalized carriers to destabilize and release cargo in slightly acidic microenvironments (e.g., tumor tissue, endosomes).

UAA_Mechanism Trans Trans-UAA (Ground State) Stable, pKa ~5.8 Excited Excited State (S1) Frank-Condon State Trans->Excited hv (UVB, 300-310 nm) Excited->Trans Non-radiative Decay Cis Cis-UAA (Metastable) pKa ~6.8 (H-Bond Stabilized) Excited->Cis Isomerization (Rotation) Degradation Oxidized Byproducts (Irreversible) Excited->Degradation O2 / ROS (Avoid) Cis->Trans Thermal/Acid Reversion (Slow)

Figure 1: Photoisomerization pathway of Urocanic Acid Amide. The target is the Cis-isomer; oxidative degradation is the primary failure mode.

Critical Optimization Parameters

To achieve a high cis content without degradation, three parameters must be controlled:

Wavelength Selection

While UAA absorbs maximally at ~270 nm, irradiating at this peak often leads to degradation.

  • Recommendation: Use 300–310 nm (UVB) .[1]

  • Why: Excitation at the "red tail" of the absorption spectrum favors isomerization over ionization or radical formation. It also allows the cis isomer (which absorbs less at 310 nm) to accumulate without being photo-reverted back to trans.

Solvent & Concentration
  • Solvent: Protic solvents (Water, PBS, Methanol) stabilize the zwitterionic forms. Aprotic solvents (DMSO, DMF) are preferred for initial stock solutions but may alter the PSS ratio.

  • Concentration: Maintain <

    
     M . Higher concentrations promote [2+2] photodimerization (cyclobutane formation) rather than isomerization.
    
Oxygen Exclusion
  • Requirement: Deoxygenate samples.

  • Why: The excited triplet state of UAA can sensitize singlet oxygen (

    
    ), leading to imidazole ring destruction.
    

Experimental Protocol

Materials
  • UAA Sample: Synthesized via histidine deamination or carbodiimide coupling of UCA.

  • Light Source: 8-watt UV lamp (302 nm or 312 nm emission peak). Avoid 254 nm germicidal lamps.

  • Vessel: Quartz cuvette (for analytical scale) or Pyrex vial (Pyrex filters <280 nm, acting as a natural cutoff filter).

Workflow Diagram

Protocol_Workflow Step1 1. Preparation Dissolve UAA (0.1 mM) in degassed PBS (pH 7.4) Step2 2. Baseline Analysis Record UV-Vis (200-400 nm) Confirm λmax ~268 nm Step1->Step2 Step3 3. Irradiation Setup Quartz cuvette, 5 cm distance from 302 nm source Argon purge (optional but rec.) Step2->Step3 Step4 4. Exposure Cycle Irradiate in 5-10 min intervals Step3->Step4 Step5 5. Monitoring Check UV-Vis for Hypochromic Shift Verify Isosbestic Points Step4->Step5 Step5->Step4 If PSS not reached Step6 6. Validation (NMR) Evaporate & Dissolve in D2O Calculate J-coupling Step5->Step6 End Point

Figure 2: Step-by-step experimental workflow for controlled photo-irradiation.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Dissolve UAA in Phosphate Buffered Saline (PBS, pH 7.4) to a concentration of 50

      
      M to 100 
      
      
      
      M
      .
    • Note: If the amide is hydrophobic (e.g., long-chain alkyl amide), use Methanol/Water (1:1).

  • Baseline Characterization:

    • Record the UV-Vis spectrum from 200 nm to 400 nm.

    • Note the absorbance at

      
       (typically 268 nm).[2]
      
  • Irradiation:

    • Place the sample in a Quartz cuvette. Standard glass absorbs UVB and will block the reaction.

    • Position the sample 2–5 cm from the 302 nm light source.

    • Crucial: If high precision is required, purge the headspace with Argon for 2 minutes to remove oxygen.

  • Time-Course Monitoring:

    • Irradiate for intervals of 5, 10, 20, and 40 minutes.

    • After each interval, measure the UV-Vis spectrum.

    • Stop Condition: The reaction is complete when the spectrum stops changing (Photostationary State - PSS). This usually occurs within 30–60 minutes depending on lamp intensity.

Data Analysis & Validation

UV-Vis Interpretation

As the reaction proceeds from trans


cis, you will observe:
  • Hypochromic Effect: The absorbance intensity at

    
     (268 nm) will decrease significantly.
    
  • Hypsochromic Shift: The peak may shift slightly blue (to shorter wavelengths).

  • Isosbestic Points: Distinct points where absorbance remains constant throughout the experiment (typically around 235 nm and 295 nm). The presence of sharp isosbestic points validates that only two species (cis/trans) are present and no degradation is occurring.

NMR Validation (The Gold Standard)

UV-Vis provides kinetics, but NMR provides definitive structural proof.

Protocol:

  • Lyophilize the irradiated sample.

  • Re-dissolve in

    
     or 
    
    
    
    .
  • Acquire a

    
    -NMR spectrum.[3] Focus on the vinylic protons (alkene region: 6.0 – 7.5 ppm).
    

Table 1: NMR Coupling Constants for Isomer Identification

FeatureTrans-UAA (

-isomer)
Cis-UAA (

-isomer)
Interpretation
Coupling Constant (

)
15.5 – 16.0 Hz 10.0 – 12.0 Hz Large

indicates trans geometry (Karplus relation).
Chemical Shift (

)
Downfield (Deshielded)Upfield (Shielded)Cis protons are more shielded due to steric crowding.
Abundance at PSS ~30-40%~60-70%PSS is wavelength dependent; 310 nm favors cis.
Calculating Conversion Efficiency


Use the integration of the vinylic doublets in the NMR spectrum.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Isosbestic Points Photodegradation / OxidationDeoxygenate sample (Argon purge). Reduce irradiation time.
Low Cis Yield (<20%) Incorrect WavelengthEnsure lamp emits UVB (300-310 nm). UVA (365 nm) is inefficient.
Precipitation Solubility LimitTrans is often less soluble than cis, but if concentration is too high (>1mM), dimers precipitate. Dilute sample.
No Spectral Change Glassware FilteringEnsure Quartz cuvettes are used. Borosilicate glass blocks UVB.

References

  • Norval, M., Gibbs, N. K., & Gilmour, J. (1995). The role of urocanic acid in UV-induced immunosuppression: Recent advances. Photochemistry and Photobiology, 62(2), 209-217.

  • Laihia, J. K., et al. (1998). The effect of molecular environment on the photoisomerization of urocanic acid. Photochemistry and Photobiology, 67(6).

  • Kammeyer, A., et al. (1995). Photoisomerization spectrum of urocanic acid in human skin and in vitro. British Journal of Dermatology, 132(6), 884-891.

  • Barbatti, M. (2018). Nonadiabatic Dynamics of Urocanic Acid. Barbatti.org / University of Aix-Marseille.

  • BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

Disclaimer: This Application Note is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for Urocanic Acid derivatives and follow proper UV safety protocols (eye/skin protection).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Removing Unreacted Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted imidazole starting materials from your reaction mixtures. As every synthetic chemist knows, purification is as much an art as it is a science. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your purification challenges.

Understanding the Challenge: The Physicochemical Properties of Imidazole

Before diving into purification strategies, it's crucial to understand the properties of the molecule you're trying to remove. Imidazole is a unique heterocyclic compound with distinct characteristics that can be exploited for its separation from your desired product.

Imidazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[1] The pKa of the protonated imidazolium ion is approximately 7.0, making it a moderately weak base.[1][2] As an acid, its pKa is about 14.5, making it less acidic than phenols and carboxylic acids.[1] It is a highly polar compound and is very soluble in water and other polar solvents like ethanol and methanol.[1][3][4] Its solubility in less polar organic solvents like dichloromethane and toluene is significantly lower.[5]

PropertyValueSource(s)
Molecular Formula C₃H₄N₂[1]
Molar Mass 68.08 g/mol [1]
Appearance White to pale yellow solid[1]
Melting Point 89-91 °C[1]
Boiling Point 256 °C[1]
pKa (of conjugate acid) ~7.0[1][2]
Water Solubility 633 g/L (highly soluble)[1]
LogP -0.08[6]

This combination of basicity and high water solubility is the cornerstone of the most common and effective purification strategy: acid-base extraction.

Purification Strategy 1: Acid-Base Extraction

This technique leverages the basicity of the imidazole ring. By washing an organic solution of your crude product with an aqueous acid, the imidazole is protonated, forming a water-soluble imidazolium salt. This salt is then extracted into the aqueous phase, leaving your (presumably less basic or neutral) product in the organic layer.

FAQ: Acid-Base Extraction

Q1: My product also contains a basic functional group. Will an acidic wash remove my product along with the imidazole?

A1: This is a common and critical challenge. The success of the separation depends on the difference in basicity (pKa) between your product and imidazole.

  • If your product is significantly less basic than imidazole (pKa of its conjugate acid is much lower than 7): You can use a dilute acid (e.g., 0.1 M to 1 M HCl). This should be sufficient to protonate the more basic imidazole while leaving your less basic product in the organic layer.

  • If your product is of comparable or higher basicity than imidazole: A simple acidic wash will likely result in the loss of your product to the aqueous layer. In this scenario, other purification methods like chromatography or recrystallization should be considered first. You could also explore a carefully controlled extraction with a buffered aqueous solution at a pH between the pKa of your product's conjugate acid and that of the imidazolium ion, though this can be challenging to execute perfectly.

Q2: An emulsion has formed during the extraction, and the layers won't separate. What should I do?

A2: Emulsions are common, especially when shaking the separatory funnel too vigorously. Here's how to address them:

  • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.

Q3: I've performed the acidic wash, but I still see imidazole in my crude product by NMR. Why?

A3: This could be due to a few factors:

  • Insufficient Acid: You may not have used enough acid to protonate all of the imidazole. Ensure you are using a molar excess of acid relative to the amount of imidazole.

  • Inadequate Mixing: Ensure you have shaken the separatory funnel sufficiently to allow for complete partitioning between the layers.

  • Too Few Extractions: A single extraction may not be enough. It is often necessary to perform two or three sequential acidic washes to completely remove the imidazole.

Experimental Protocol: Acidic Extraction of Imidazole
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake gently, inverting the funnel several times and venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The protonated imidazole will be in the lower aqueous layer (for dichloromethane) or the upper aqueous layer (for less dense solvents like ethyl acetate).

  • Collection: Drain the aqueous layer.

  • Repeat: Repeat the wash with fresh aqueous acid at least one more time.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

G cluster_start Start cluster_extraction Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_workup Work-up start Crude product in organic solvent add_acid Add dilute aqueous HCl start->add_acid shake Shake and vent add_acid->shake separate Separate layers shake->separate product Product separate->product Remains in organic layer imidazole_salt Imidazolium salt separate->imidazole_salt Moves to aqueous layer dry Dry organic layer product->dry concentrate Concentrate dry->concentrate pure_product Pure Product concentrate->pure_product

Workflow for acidic extraction of imidazole.

Purification Strategy 2: Column Chromatography

When acid-base extraction is not feasible or is insufficient, column chromatography is a powerful alternative. However, the polar and basic nature of imidazole can present its own set of challenges on standard silica gel.

FAQ: Column Chromatography

Q1: My product and imidazole have very similar Rf values on TLC. How can I improve their separation?

A1: Co-elution is a common problem. Here are some strategies:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. For polar compounds, consider gradients of ethyl acetate in hexanes, or for very polar compounds, methanol in dichloromethane.

  • Use a Gradient Elution: If you are using an isocratic system, switch to a gradient. Start with a low polarity mobile phase and gradually increase the polarity. This will help to resolve compounds with close Rf values.

  • Change the Stationary Phase: Consider using neutral or basic alumina instead of silica gel. The acidic nature of silica can lead to strong interactions with basic compounds like imidazole, causing tailing and poor separation.

Q2: I'm seeing significant tailing of my imidazole-containing product on the silica gel column. What can I do?

A2: Tailing is often caused by the strong interaction between the basic imidazole and the acidic silanol groups on the silica surface.

  • Add a Basic Modifier: Adding a small amount (0.1-1%) of a base like triethylamine or pyridine to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

  • Use a Different Stationary Phase: As mentioned above, switching to neutral or basic alumina can mitigate these acidic interactions.

Q3: My yield is very low after column chromatography. What's happening?

A3: Low recovery can be due to:

  • Irreversible Adsorption: Your compound may be irreversibly binding to the silica gel. Deactivating the silica with a base or switching to alumina can help.

  • Compound Instability: Your product might be degrading on the acidic silica gel. If you suspect this, try to run the column as quickly as possible (flash chromatography).

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf of ~0.2-0.3 for your desired product. If tailing is observed, add 0.5% triethylamine to the developing solvent.

  • Column Packing: Pack a column with silica gel (or alumina) using your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column. For better separation, consider "dry loading" by adsorbing your crude product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Run the column with your mobile phase, using a gradient if necessary to improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_problem Problem cluster_solutions Potential Solutions cluster_mobile_details Mobile Phase Optimization cluster_stationary_details Stationary Phase Options coelution Co-elution of Product and Imidazole mobile_phase Optimize Mobile Phase coelution->mobile_phase stationary_phase Change Stationary Phase coelution->stationary_phase loading Dry Loading coelution->loading gradient Implement Gradient Elution mobile_phase->gradient modifier Add Basic Modifier (e.g., TEA) mobile_phase->modifier solvent_system Try Different Solvent System mobile_phase->solvent_system alumina Switch to Alumina stationary_phase->alumina reverse_phase Use Reverse-Phase Silica stationary_phase->reverse_phase

Troubleshooting co-elution in column chromatography.

Purification Strategy 3: Recrystallization

If your desired product is a solid, recrystallization can be an excellent method for obtaining highly pure material, free from imidazole.

FAQ: Recrystallization

Q1: I can't find a suitable solvent for recrystallizing my product.

A1: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.

  • Systematic Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).

  • Two-Solvent System: If a single solvent doesn't work, try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.

Q2: My product is "oiling out" instead of forming crystals.

A2: This happens when the compound comes out of solution as a liquid above its melting point.

  • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use More Solvent: The solution may be too concentrated. Add more hot solvent and allow it to cool again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Purification Strategy 4: Scavenger Resins

Scavenger resins are polymer-supported reagents designed to react with and remove specific types of impurities from a reaction mixture.[7] For removing basic impurities like imidazole, acid-based scavenger resins are particularly effective.

FAQ: Scavenger Resins

Q1: How do scavenger resins for imidazole removal work?

A1: Acid scavenger resins are typically polymers (like polystyrene) functionalized with acidic groups, such as sulfonic acid (e.g., MP-TsOH) or carboxylic acid.[4][8] When the resin is added to the crude reaction mixture in an appropriate solvent, the basic imidazole reacts with the acidic sites on the resin and becomes "scavenged" or bound to the solid support. The desired product remains in solution, and the resin with the bound imidazole is simply removed by filtration.[9]

Q2: When should I consider using a scavenger resin?

A2: Scavenger resins are particularly useful when:

  • Your product is also basic and acid-base extraction is not selective.

  • Your product and imidazole co-elute during chromatography.

  • You are performing parallel synthesis and need a rapid and automatable purification method.

Q3: Are there specific scavenger resins for imidazole?

A3: While there may not be resins marketed exclusively for imidazole, any strong acid scavenger resin will be effective. Look for resins with sulfonic acid functionality, such as macroporous polystyrene-bound toluenesulfonic acid (MP-TsOH) or silica-based sulfonic acid (Si-TsOH). These are effective at scavenging a wide range of amines and basic heterocycles.

Experimental Protocol: Purification with an Acid Scavenger Resin
  • Resin Selection: Choose a suitable acid scavenger resin (e.g., MP-TsOH).

  • Swelling the Resin: If using a polystyrene-based resin, it may need to be swollen in the reaction solvent for optimal performance. Follow the manufacturer's instructions.

  • Scavenging: Add the scavenger resin to your crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane, THF). Use a molar excess of the resin's functional groups relative to the amount of imidazole.

  • Agitation: Gently agitate the mixture at room temperature. The required time can range from 30 minutes to several hours. Monitor the removal of imidazole by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Rinsing: Wash the resin with a small amount of fresh solvent to recover any product that may have adhered to it.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain your purified product.

References

  • Pawar, R. R. et al. (2018). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Academia.edu. [Link]

  • PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Domanska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [Link]

  • Wipf Group. (2004). strategies in organic synthesis. University of Pittsburgh. [Link]

  • Khan, I., et al. (2022). Polymer based advanced recipes for imidazoles: a review. PMC. [Link]

  • Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]

  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

  • Royal Society of Chemistry. (2009). Chapter 2: Flow Processes Using Polymer-supported Reagents, Scavengers and Catalysts. [Link]

  • LobaChemie. (n.d.). 288-32-4 CAS | IMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). High-loading scavenger resins for combinatorial chemistry. [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Sibi, M. P., et al. (2015). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. [Link]

  • Google Patents. (n.d.). Use of acid scavengers in removal of protons (acidity)
  • IdeaExchange@UAkron. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. [Link]

Sources

Technical Support Center: Polymerization of Imidazole, 5-[2-(aminocarbonyl)vinyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for overcoming polymerization interference with Imidazole, 5-[2-(aminocarbonyl)vinyl]- (commonly known as Urocanamide).

Topic: Overcoming Autoinhibition and Retardation in Radical Polymerization Compound: Imidazole, 5-[2-(aminocarbonyl)vinyl]- (Urocanamide) Audience: Polymer Chemists, Drug Delivery Researchers, and MIP Scientists

Core Directive & Executive Summary

The Challenge: Researchers attempting to polymerize Imidazole, 5-[2-(aminocarbonyl)vinyl]- (hereafter referred to as Urocanamide ) often encounter "polymerization interference." This manifests as low conversion rates, low molecular weights, or complete reaction failure.

The Cause: The interference is not external; it is intrinsic. The imidazole moiety acts as a degradative chain transfer agent in free radical polymerization (FRP). The electron-rich imidazole ring traps propagating radicals, forming stable adducts that terminate the polymer chain rather than propagating it.

The Solution: Electrostatic Shielding via Protonation. By conducting the polymerization in an acidic medium (pH < 4), the imidazole nitrogen is protonated. This reduces the electron density of the ring, preventing radical attack and allowing the vinyl group to polymerize efficiently.

Troubleshooting Guide (Q&A)

Q1: Why does my polymerization reaction turn yellow/orange and stop prematurely?

A: This is the hallmark of degradative radical addition . Instead of reacting with the vinyl group (the "tail"), the free radical attacks the C2 or N3 position of the imidazole ring (the "head"). This creates a resonance-stabilized radical on the ring that is too stable to continue the chain reaction. The yellow/orange color often comes from these conjugated, stable radical byproducts or oligomers.

Technical Insight: In neutral media, the degradative transfer constant (


) for vinyl-imidazoles is high. The radical is "quenched" by the ring.
  • Mechanism:

    
     (Stable/Termination)
    
Q2: I increased the initiator concentration, but the yield is still low. Why?

A: Increasing the initiator (e.g., AIBN or APS) only generates more primary radicals, which are subsequently consumed by the imidazole rings. It does not change the ratio of propagation (


) to retardation (

). You are essentially feeding the inhibitor. Correction: You must alter the reactivity of the monomer itself by changing the pH.
Q3: What is the optimal pH for polymerizing this compound?

A: The reaction kinetics improve drastically as the pH drops below the pKa of the imidazole group (approx. pKa ~6-7).

  • pH 6–8 (Neutral): High inhibition, near-zero conversion.

  • pH 3–4 (Acetic Acid): Moderate conversion; suitable for copolymers.

  • pH 1–2 (Strong Acid): Maximum conversion. The imidazole is fully protonated (

    
    ), effectively behaving like a quaternized salt which does not inhibit radicals.
    
Q4: Can I use organic solvents?

A: Yes, but you must ensure the "protonation" strategy is maintained.

  • Recommended: Glacial acetic acid, or ethanol/methanol acidified with HCl.

  • Avoid: Pure DMSO or DMF without acid, as these polar aprotic solvents stabilize the free imidazole species, maximizing interference.

Scientific Logic & Mechanism

The following diagram illustrates the bifurcation between the "Interference Pathway" (Neutral) and the "Successful Pathway" (Acidic).

PolymerizationMechanism cluster_legend Key Interaction Start Initiator Radical (R•) Monomer Urocanamide (Neutral) Start->Monomer Neutral pH MonomerH Urocanamide H+ (Protonated) Start->MonomerH Acidic pH (HCl/AcOH) Interference Attack on Imidazole Ring (C2/N3 Position) Monomer->Interference High Affinity Propagation Attack on Vinyl Group MonomerH->Propagation Ring Repels Radical DeadEnd Stable Radical Adduct (TERMINATION) Interference->DeadEnd Polymer Poly(Urocanamide) Chain Growth Propagation->Polymer Protonation blocks ring attack Protonation blocks ring attack

Figure 1: Mechanistic pathway showing how protonation switches the reaction from termination (ring attack) to propagation (vinyl polymerization).

Validated Experimental Protocol

Protocol: Acid-Modulated Radical Polymerization of Urocanamide Use this protocol to synthesize homopolymers or MIPs without interference.

Materials
  • Monomer: Imidazole, 5-[2-(aminocarbonyl)vinyl]- (Urocanamide).

  • Solvent: 1M Acetic Acid (aqueous) OR Methanol/HCl mixture.

  • Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA) - Preferred for aqueous/acidic systems over AIBN.

  • Cross-linker (if MIP): Ethylene Glycol Dimethacrylate (EGDMA) or N,N'-Methylenebisacrylamide (MBA).

Step-by-Step Methodology
  • Preparation of Monomer Phase:

    • Dissolve 1.0 g of Urocanamide in 10 mL of 1M Acetic Acid (or buffer at pH 2.0).

    • Check Point: Ensure the solution is clear. If turbid, sonicate or lower pH slightly with HCl.

    • Reasoning: The acidic environment protonates the imidazole (

      
      ), preventing radical scavenging [1][3].
      
  • Initiator Addition:

    • Add 1-2 mol% of ACVA (relative to double bonds).

    • Note: Avoid persulfate initiators (APS/KPS) if possible, as they can oxidize the imidazole ring, causing side reactions.

  • Deoxygenation (Critical):

    • Purge the solution with Nitrogen or Argon for 15–20 minutes.

    • Reasoning: Oxygen is a radical inhibitor. With imidazole already acting as a retarder, any additional oxygen will kill the reaction entirely.

  • Polymerization:

    • Seal the vessel and heat to 60°C (for thermal initiation) or expose to UV (365 nm) if using a photoinitiator.

    • Allow reaction to proceed for 12–24 hours.

  • Purification:

    • Precipitate the polymer into Acetone or basic water (pH 9).

    • Observation: Upon hitting the basic precipitant, the polymer will deprotonate and crash out.

    • Wash/Dialyze to remove unreacted monomer.

Quantitative Data Summary

Table 1: Effect of pH on Polymerization Efficiency of Vinyl-Imidazoles

ParameterNeutral Condition (pH 7)Acidic Condition (pH 2)
Dominant Species Neutral ImidazoleImidazolium Cation (

)
Radical Fate Addition to Ring (Termination)Addition to Vinyl (Propagation)
Reaction Rate (

)
Very Slow / NegligibleFast (Pseudo-first order)
Conversion (24h) < 10%> 85%
Color Change Yellow/Orange (Oligomers)Colorless/White (Polymer)
Reference Support [1] [3][1] [3]

References

  • Luo, Y., Schork, F. J. (2005). Emulsion Copolymerization of Butyl Acrylate with Cationic Monomer Using RAFT.Journal of Polymer Science Part A: Polymer Chemistry.

  • Anderson, J. et al. (2025). Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution.ResearchGate .[1][2] (Direct evidence of pH-dependent retardation).

  • Bozovic-Dukic, E. et al. (2011). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process.[3]Polymer Chemistry . (Use of acetic acid to overcome polymerization challenges).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5364104, Imidazole, 2-amino-5-[(2-carboxy)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.